molecular formula C21H32N2O5S B6557307 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}cyclohexanecarboxamide CAS No. 1040642-93-0

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}cyclohexanecarboxamide

Cat. No. B6557307
CAS RN: 1040642-93-0
M. Wt: 424.6 g/mol
InChI Key: QUYKTTRAEJNETA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a simple isoquinoline alkaloid . It has been used as a reactant in organic reactions and synthesis . It’s also used as a raw material for synthesizing more complex isoquinolines .


Synthesis Analysis

Two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . All the synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Chemical Reactions Analysis

The synthesized compounds were evaluated for in-vitro RT inhibitory activity . Among the tested compounds, eighteen compounds exhibited more than 50% inhibition at the tested 100 μM concentration .

Scientific Research Applications

Synthesis of Other Compounds

This compound is used in the synthesis of other complex molecules. A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Anti-HIV Research

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase . This suggests that “VU0642444-1” or “F5332-0216” could potentially be used in the development of new anti-HIV drugs.

3. Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Cancer Research Tetrahydroisoquinolines (THIQs) containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

Parkinson’s Disease Treatment

THIQs are also used in the treatment of Parkinson’s disease . This suggests that “VU0642444-1” or “F5332-0216” could potentially be used in the development of new treatments for Parkinson’s disease.

5. Development of Natural Products and Synthetic Pharmaceuticals 1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

6. Influenza Virus Polymeraze Acidic (PA) Endonuclease Inhibitors Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease inhibitors .

Mechanism of Action

The synthesized compounds were designed to bind to the Reverse Transcriptase (RT) enzyme of HIV . Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a structurally diverse group of compounds that bind to the RT enzyme of HIV .

Future Directions

The overall structure-activity relationship (SAR) studies can help in the identification of further leads as well as in the design of newer potential inhibitors of HIV-1 RT . The synthesized compounds showed moderate to promising HIV-1 RT inhibition activity .

properties

IUPAC Name

N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S/c1-27-19-13-17-9-11-23(15-18(17)14-20(19)28-2)29(25,26)12-6-10-22-21(24)16-7-4-3-5-8-16/h13-14,16H,3-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYKTTRAEJNETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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